4-(4-Methoxy-3-methylphenyl)butanoic acid
Overview
Description
4-(4-Methoxy-3-methylphenyl)butanoic acid is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid consists of a butanoic acid chain attached to a methoxy-methylphenyl group . The InChI code for this compound is 1S/C12H16O3/c1-9-6-7-10 (8-11 (9)15-2)4-3-5-12 (13)14/h6-8H,3-5H2,1-2H3, (H,13,14)
.
Scientific Research Applications
Application in Neurodegenerative Diseases Research
Scientific Field
Neuroscience and Pharmacology
Summary of the Application
4-(4-Methoxy-3-methylphenyl)butanoic acid has been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound is considered a chemical chaperone, which can help prevent protein aggregation, a common feature in the pathogenesis of neurodegenerative diseases .
Methods of Application or Experimental Procedures
The compound is typically administered to model organisms or cell cultures to study its effects on protein aggregation and cell survival . The specific dosage and administration method may vary depending on the experimental design.
Results or Outcomes
The compound has been found to ameliorate unfolded proteins and suppress their aggregation, which can protect against endoplasmic reticulum stress-induced neuronal cell death . However, the compound currently requires high doses for therapeutic efficacy, indicating a need for further optimization .
Use in Organic Chemistry Education
Scientific Field
Organic Chemistry Education
Summary of the Application
While not directly related to “4-(4-Methoxy-3-methylphenyl)butanoic acid”, a similar compound, “4-(4-Methylphenyl)-4-oxobutanoic acid”, is used in undergraduate teaching of organic chemistry synthesis .
Methods of Application or Experimental Procedures
This compound can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .
Results or Outcomes
The preparation of this compound provides a practical example of a Friedel–Crafts reaction, which is a key concept in organic chemistry .
Safety And Hazards
Safety data for 4-(4-Methoxy-3-methylphenyl)butanoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers
Several papers related to 4-(4-Methoxy-3-methylphenyl)butanoic acid and similar compounds were found . These papers cover a range of topics including the synthesis and biological applications of boronic acids , the quantitation of related compounds , and safety data . Further analysis of these papers could provide more detailed information on the compound.
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-8-10(4-3-5-12(13)14)6-7-11(9)15-2/h6-8H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPAVGNPUYSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283629 | |
Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)butanoic acid | |
CAS RN |
33446-15-0 | |
Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33446-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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